molecular formula C18H20N2O4 B5703348 N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

カタログ番号 B5703348
分子量: 328.4 g/mol
InChIキー: RFTZUVLCUILGPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DDB, is a chemical compound that has been of significant interest to researchers in recent years. DDB is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, cell death, and inflammation.

作用機序

N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide acts as a potent inhibitor of PARP, an enzyme that plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. Additionally, PARP inhibition has been found to have anti-inflammatory effects, which may contribute to the therapeutic efficacy of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide are largely related to its inhibition of PARP. N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to reduce inflammation and oxidative stress in various disease models.

実験室実験の利点と制限

One of the main advantages of using N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its potent inhibition of PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. However, one limitation of using N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

将来の方向性

There are several future directions for research on N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is the development of more potent and selective PARP inhibitors, which may have improved therapeutic efficacy and fewer side effects than N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Additionally, the potential use of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the role of PARP inhibition in aging and age-related diseases, such as Alzheimer's disease, is an area of increasing interest.

合成法

The synthesis of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dimethylphenol to form the ester, which is subsequently hydrolyzed to give the carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with the appropriate amine to give the final product, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.

科学的研究の応用

N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to be particularly effective in combination with other chemotherapeutic agents, such as temozolomide, in the treatment of glioblastoma, a type of brain cancer. Additionally, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-7-12(2)9-14(8-11)18(21)24-20-17(19)13-5-6-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZUVLCUILGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,5-dimethylphenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。